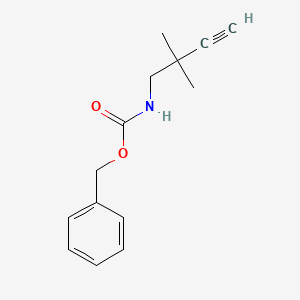
Benzyl 2,2-dimethylbut-3-ynylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2,2-dimethylbut-3-ynylcarbamate is an organic compound with the molecular formula C14H17NO2 and a molecular weight of 231.29 g/mol . This compound is characterized by its unique structure, which includes a benzyl group, a 2,2-dimethylbut-3-ynyl moiety, and a carbamate functional group. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 2,2-dimethylbut-3-ynylcarbamate can be synthesized through a multi-step process. One common synthetic route involves the reaction of 2,2-dimethylbut-3-ynoic acid with benzyl alcohol in the presence of a dehydrating agent to form benzyl 2,2-dimethylbut-3-ynoate . This intermediate can then be reacted with an appropriate amine to form the desired carbamate.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may involve the use of continuous flow reactors and other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2,2-dimethylbut-3-ynylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzyl 2,2-dimethylbut-3-ynoic acid, while reduction may produce benzyl 2,2-dimethylbut-3-ynylamine.
Scientific Research Applications
Benzyl 2,2-dimethylbut-3-ynylcarbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl 2,2-dimethylbut-3-ynylcarbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The benzyl and 2,2-dimethylbut-3-ynyl moieties may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzyl 2,2-dimethylbut-3-ynylcarbamate include:
- Benzyl 2,2-dimethylbut-3-ynoate
- Tert-butyl 2,2-dimethylbut-3-ynylcarbamate
Uniqueness
Benzyl 2,2
Properties
Molecular Formula |
C14H17NO2 |
|---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
benzyl N-(2,2-dimethylbut-3-ynyl)carbamate |
InChI |
InChI=1S/C14H17NO2/c1-4-14(2,3)11-15-13(16)17-10-12-8-6-5-7-9-12/h1,5-9H,10-11H2,2-3H3,(H,15,16) |
InChI Key |
DPDKDNHPUAVLFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNC(=O)OCC1=CC=CC=C1)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















